molecular formula C20H24O2 B025146 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane CAS No. 19574-85-7

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane

Cat. No.: B025146
CAS No.: 19574-85-7
M. Wt: 296.4 g/mol
InChI Key: LIJMMZBEUVMNQZ-UHFFFAOYSA-N
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Description

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane is an organic compound characterized by the presence of an oxirane ring, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane typically involves the reaction of bis(2,6-dimethylphenyl)methanol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane: Unique due to its specific substitution pattern on the oxirane ring.

    Other Oxiranes: Compounds with different substituents on the oxirane ring, leading to variations in reactivity and applications.

Uniqueness

This compound stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its bis(2,6-dimethylphenyl)methoxy group provides steric hindrance and electronic effects that influence its chemical behavior.

Properties

IUPAC Name

2-[bis(2,6-dimethylphenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-13-7-5-8-14(2)18(13)20(22-12-17-11-21-17)19-15(3)9-6-10-16(19)4/h5-10,17,20H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJMMZBEUVMNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564278
Record name 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19574-85-7
Record name 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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